3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

Akt Kinase Inhibition Kinase Selectivity Profiling Pyrazole Carboxamide SAR

This pyrazole-4-carboxamide derivative features a specific 3-alkoxy/N1-alkyl/furan-2-ylmethyl triad unavailable in clinical Akt inhibitors (e.g., GSK2141795, AZD5363). Its furan oxygen offers a distinct H-bond acceptor for hinge-region interrogation in Akt1 (Ala230/Glu228). The favorable XLogP3-AA (1.1) and moderate TPSA (69.3 Ų) predict good solubility, reducing formulation artifacts in Caco-2 or MDCK permeability assays. Ideal for KINOMEscan selectivity profiling and SAR expansion.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1014070-49-5
Cat. No. B2828230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide
CAS1014070-49-5
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CO2
InChIInChI=1S/C13H17N3O3/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)
InChIKeyQCMIGLPPDARQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1014070-49-5): Key Compound Identity and Procurement Context


3-Ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1014070-49-5) is a synthetic, densely functionalized pyrazole-4-carboxamide derivative (molecular formula C13H17N3O3, molecular weight 263.29 g/mol) [1]. It belongs to a chemotype explored in medicinal chemistry as a scaffold for kinase inhibition, specifically within the structural class of pyrazol-furan carboxamide analogues [2]. The compound features a 3-ethoxy substituent on the pyrazole core, an N1-ethyl group, and a furan-2-ylmethyl moiety attached via the 4-carboxamide linker—a substitution pattern that differentiates it conformationally and electronically from other pyrazole carboxamide analogues in the same research series [2]. Its procurement is typically directed toward research applications involving focused library screening, structure–activity relationship (SAR) exploration, or as a synthetic intermediate for further derivatization.

Why In-Class Substitution of 3-Ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide Carries Quantifiable Risk


Pyrazole carboxamide analogues within the Akt inhibitor series exhibit steep structure–activity relationships (SAR), where even minor modifications to the N1, 3-O, or 4-carboxamide substituents lead to orders-of-magnitude shifts in kinase inhibitory potency [1]. The target compound incorporates a specific 3-ethoxy/N1-ethyl/furan-2-ylmethyl triad that is absent in the series' lead compound (25e) or clinical-stage Akt inhibitors (e.g., GSK2141795, AZD5363) [1]. Generic replacement with a close analog—such as swapping furan-2-ylmethyl for a phenyl or thiadiazole moiety—can alter hydrogen-bonding geometry, logP, and topological polar surface area (TPSA), predictably impacting permeability and target engagement [2]. Therefore, direct analog substitution without head-to-head biological profiling risks invalidating SAR hypotheses, confounding screening data, and introducing undetected selectivity or potency liabilities.

3-Ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Selectivity Profile Differentiation: Class-Level Inference from Pyrazol-Furan Carboxamide Series

The pyrazol-furan carboxamide chemotype, to which the target compound belongs, was profiled for kinase selectivity using the lead compound 25e. This compound inhibited Akt2, Akt3, ROCK1, and PKA (IC50 < 100 nM) while remaining selective over kinases from other subfamilies [1]. The target compound's distinct substitution pattern (3-ethoxy, N1-ethyl, furan-2-ylmethyl) is predicted to modulate this selectivity fingerprint relative to 25e; however, direct experimental confirmation for this analogue is lacking. In contrast, GSK2141795 (an ATP-competitive Akt inhibitor) exhibits a broader AGC kinase inhibition profile with high potency across Akt1/2/3 (Kd < 10 nM) [1], making the target compound a potentially more selective tool for deconvoluting Akt1-specific vs. AGC-wide pharmacology—provided confirmatory profiling is performed.

Akt Kinase Inhibition Kinase Selectivity Profiling Pyrazole Carboxamide SAR

Predicted Physicochemical Differentiation: LogP and TPSA Comparison with Lead Compound 25e

Computed physicochemical properties reveal that the target compound (XLogP3-AA = 1.1, TPSA = 69.3 Ų) [1] occupies a distinct property space compared to the series' lead compound 25e, whose exact structure (containing a bulkier aromatic substituent) predicts a higher logP and larger TPSA [2]. The target compound's lower lipophilicity and smaller polar surface area suggest improved aqueous solubility and potentially higher oral bioavailability according to Lipinski and Veber guidelines. AZD5363 (capivasertib), a clinical Akt inhibitor, has a calculated logP of ~2.4 and TPSA of ~97 Ų [3], positioning the target compound as a more polar, potentially better soluble starting point for lead optimization.

Drug-Likeness Prediction Physicochemical Properties Pyrazole Carboxamide Optimization

Structural Differentiation from Lead Compound 25e: The 3-Ethoxy and Furan-2-ylmethyl Substitution

The target compound contains a 3-ethoxy group on the pyrazole core, whereas the lead compound 25e in the Zhan et al. (2016) series carries a bulkier aryl-ether or benzyloxy substituent at the 3-position [1]. This difference reduces steric bulk and alters the electron density of the pyrazole ring, which is expected to modulate the hydrogen-bonding interaction with the hinge region of Akt1. Additionally, the furan-2-ylmethyl amide appendage of the target compound provides a distinct hydrogen-bond acceptor (furan oxygen) compared to the 4-fluorophenylpropanamide moiety found in GSK2141795 [2]. In the series, modification of the carboxamide substituent from furan-2-ylmethyl to other heterocycles resulted in >5-fold shifts in Akt1 IC50 [1], underscoring the sensitivity of this position to structural changes.

Focused Library Design Pyrazole Scaffold Diversification Kinase Inhibitor SAR

Cellular Anti-Proliferative Differentiation: Comparison with Clinical Akt Inhibitor AZD5363 in HCT116 and OVCAR-8 Models

In the pyrazol-furan carboxamide series, compounds exhibited anti-proliferative activity against HCT116 (colorectal) and OVCAR-8 (ovarian) cancer cell lines, with the most potent analogues achieving GI50 values in the low micromolar range [1]. The target compound's specific GI50 in these assays has not been reported independently; however, its structural similarity to compounds with moderate activity (GI50 5–20 µM) allows a class-level inference of comparable potency [1]. In contrast, AZD5363 (capivasertib) demonstrates GI50 values of 0.1–2 µM across a broader panel of cancer cell lines, including HCT116 [2]. The target compound is therefore most appropriately positioned as a tool for studying Akt-dependent proliferation pathways in these specific cell lines rather than as a high-potency clinical candidate comparator.

Cancer Cell Proliferation HCT116 Colorectal Cancer OVCAR-8 Ovarian Cancer

3-Ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: High-Value Application Scenarios Driven by Quantitative Differentiation


Focused SAR Exploration of the Akt1 Hinge-Binding Region Using the Furan-2-ylmethyl Motif

The target compound's furan-2-ylmethyl carboxamide substituent provides a distinct hydrogen-bond acceptor (furan oxygen) not present in the 4-fluorophenylpropanamide motif of GSK2141795 or the substituted benzyl groups of 25e [1]. This enables systematic probing of hinge-region interactions in Akt1—specifically, whether furan oxygen engagement with the backbone NH of residues in the hinge (e.g., Ala230, Glu228) can recapitulate or surpass the affinity contributed by the difluorophenyl ring. Researchers can use this compound as a core scaffold for parallel synthesis of focused libraries, varying the furan substituent to map steric and electronic tolerance at this vector.

Kinase Selectivity Profiling of Akt1 vs. AGC Kinases Using a Structurally Defined Chemical Probe

Based on the class-level selectivity fingerprint of the pyrazol-furan carboxamide series—where 25e inhibits Akt2, Akt3, ROCK1, and PKA but spares kinases from other subfamilies [2]—the target compound can serve as a tool to dissect whether the 3-ethoxy/furan-2-ylmethyl substitution pattern further narrows this selectivity window. Procurement is justified when planning kinome-wide profiling (e.g., KINOMEscan or TR-FRET panels) to establish a selectivity score (S-score) that enables accurate interpretation of cellular phenotypes attributed specifically to Akt1 inhibition, minimizing confounding by ROCK1 or PKA activity.

In Vitro ADME and Solubility Optimization Starting Point

The compound's computed low XLogP3-AA (1.1) and moderate TPSA (69.3 Ų) [3] predict favorable aqueous solubility and passive permeability, positioning it as a superior starting point for lead optimization compared to more lipophilic Akt inhibitors like AZD5363 (XLogP3-AA ~2.4) [4]. Procurement is recommended for laboratories conducting high-throughput equilibrium solubility assays (e.g., shake-flask or chemiluminescent nitrogen detection) and Caco-2 or MDCK permeability studies, where the compound's property space enables rapid assessment of formulation strategies without solubility-limited artifacts.

Anti-Proliferative Mechanism-of-Action Studies in HCT116 Colorectal and OVCAR-8 Ovarian Cancer Models

The compound is structurally embedded in a series that demonstrated anti-proliferative activity against HCT116 and OVCAR-8 cell lines [5]. Procurement is indicated for researchers aiming to investigate Akt1-dependent vs. Akt1-independent mechanisms of growth inhibition in these specific genetic backgrounds. By comparing this compound's cell-cycle arrest and apoptosis induction profiles with those of clinical Akt inhibitors (AZD5363, MK-2206) at equipotent concentrations, one can deconvolute the contribution of Akt1 catalytic inhibition vs. allosteric modulation to the anti-proliferative phenotype.

Quote Request

Request a Quote for 3-ethoxy-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.